molecular formula C23H18FN3O4S2 B13932305 2-(4-fluorophenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide

2-(4-fluorophenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide

Cat. No.: B13932305
M. Wt: 483.5 g/mol
InChI Key: BCKKHCKVXBSHTR-UHFFFAOYSA-N
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Description

5-Thiazolecarboxamide, 2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-thiazolecarboxamide, 2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This intermediate is then further treated to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxamide, 2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the thiazole ring.

Scientific Research Applications

5-Thiazolecarboxamide, 2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-thiazolecarboxamide, 2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could inhibit or activate certain cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

What sets 5-thiazolecarboxamide, 2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- apart from these compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C23H18FN3O4S2

Molecular Weight

483.5 g/mol

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-4-methyl-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H18FN3O4S2/c1-15-21(32-23(25-15)27-33(29,30)20-13-7-16(24)8-14-20)22(28)26-17-9-11-19(12-10-17)31-18-5-3-2-4-6-18/h2-14H,1H3,(H,25,27)(H,26,28)

InChI Key

BCKKHCKVXBSHTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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